molecular formula C26H26N4O4S2 B2666228 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate CAS No. 941995-17-1

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate

Cat. No.: B2666228
CAS No.: 941995-17-1
M. Wt: 522.64
InChI Key: LPOUMWJHSCUJCF-UHFFFAOYSA-N
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Description

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a phenylpiperazine moiety, a benzothiazole ring, and a dimethylsulfamoyl benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole core, followed by the introduction of the phenylpiperazine group and the dimethylsulfamoyl benzoate moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost considerations, and environmental impact. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired chemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups.

Scientific Research Applications

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be utilized in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole: Studied for its anxiolytic potential.

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Evaluated for anticonvulsant activity.

Uniqueness

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate stands out due to its unique combination of structural features, which confer distinct chemical properties and potential applications. Its benzothiazole core, coupled with the phenylpiperazine and dimethylsulfamoyl benzoate groups, makes it a versatile compound for various scientific investigations.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S2/c1-28(2)36(32,33)22-11-8-19(9-12-22)25(31)34-21-10-13-23-24(18-21)35-26(27-23)30-16-14-29(15-17-30)20-6-4-3-5-7-20/h3-13,18H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOUMWJHSCUJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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